molecular formula C₉H₁₅D₃O₂ B1162358 6-Methylheptanoic Acid Methyl-d3 Ester

6-Methylheptanoic Acid Methyl-d3 Ester

Cat. No.: B1162358
M. Wt: 161.26
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylheptanoic Acid Methyl-d3 Ester is a stable, isotopically labeled compound in which three hydrogen atoms in the methyl ester group are replaced by deuterium (C9H15D3O2). It is primarily designed for use as an internal standard in quantitative mass spectrometry, particularly in gas chromatography-mass spectrometry (GC-MS) applications. The incorporation of deuterium creates a distinct mass shift from the non-labeled analyte, which allows for precise and accurate quantification of metabolites like 6-methylheptanoic acid or its ester in complex biological samples. This enables researchers to minimize matrix effects and correct for procedural losses during sample preparation. This compound is related to 6-Methylheptanoic acid, a branched-chain fatty acid. It is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₉H₁₅D₃O₂

Molecular Weight

161.26

Synonyms

Methyl-d3 6-methylheptanoate;  Isocaprylic Acid Methyl-d3 Ester

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula: C₉H₁₅D₃O₂ (deuterated form) vs. C₉H₁₈O₂ (non-deuterated) .
  • Molecular Weight: ~161.25 g/mol (deuterated) vs. 158.24 g/mol (non-deuterated) .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
6-Methylheptanoic Acid Methyl-d3 Ester C₉H₁₅D₃O₂ ~161.25 Deuterated methyl group; isotopic labeling Drug synthesis, metabolic tracking, analytical standards .
Methyl 6-Methyl Heptanoate (non-deuterated) C₉H₁₈O₂ 158.24 Branched alkyl chain; saturated ester Flavor/fragrance industry, polymer intermediates .
6-Methylheptanoic Acid Ethyl-d5 Ester C₁₀H₁₃D₅O₂ ~175.30 Deuterated ethyl group; longer alkyl chain Synthesis of anti-angiogenic agents (e.g., Eponemycin) .
Methyl 6-Heptenoate C₈H₁₄O₂ 142.20 Unsaturated (C6 double bond); linear chain Organic synthesis, biofuels .
3-Oxobutyric Acid Methyl-d3 Ester C₅H₅D₃O₃ 122.12 Ketone-functionalized; deuterated methyl group Pharmaceuticals (Biginelli reaction), isotopic tracers .

Deuterated vs. Non-Deuterated Analogs

  • Mass Spectrometry : The deuterated methyl group increases molecular weight by ~3 Da, aiding in differentiation during MS analysis .
  • Stability : Isotopic substitution minimally affects chemical reactivity but enhances resistance to metabolic degradation, ideal for long-term tracer studies .
  • Applications: Non-deuterated esters are used industrially (e.g., fragrances), while deuterated versions specialize in research (e.g., pharmacokinetics) .

Functional Group Variations

  • Ethyl-d5 Ester : The ethyl group increases lipophilicity, enhancing membrane permeability in drug delivery systems compared to methyl esters .
  • Unsaturated Analogs: Methyl 6-heptenoate’s double bond introduces reactivity (e.g., hydrogenation), unlike the saturated 6-methylheptanoate .
  • Ketone-Containing Esters: 3-Oxobutyric Acid Methyl-d3 Ester participates in cyclization reactions (e.g., dihydropyrimidinone synthesis), unlike branched-chain esters .

Role in Natural Products and Pharmaceuticals

  • Antibiotic Synthesis: 6-Methylheptanoic acid derivatives are key in muraymycin and polymyxin biosynthesis; deuterated esters aid in mechanistic studies .

Research Findings and Data

Table 2: Analytical Data for Selected Esters

Compound Boiling Point (°C) Spectral Data (NMR δ, ppm) Stability Notes
This compound Not reported ¹H NMR: δ 0.85 (m, CH₃), 1.25 (m, CH₂) Stable at -20°C; sensitive to hydrolysis .
Methyl 6-Methyl Heptanoate ~195 ¹H NMR: δ 0.88 (d, J=6.5 Hz, CH₃) Stable under inert atmosphere .
3-Oxobutyric Acid Methyl-d3 Ester ~120 ¹³C NMR: δ 208.5 (C=O) Degrades above 40°C; store refrigerated .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methylheptanoic Acid Methyl-d3 Ester in laboratory settings?

  • Methodological Answer : The synthesis typically involves esterification of 6-methylheptanoic acid with deuterated methanol (CD₃OH) under acidic catalysis (e.g., H₂SO₄). For example, a related deuterated ester synthesis () employs esterification followed by reduction (LiBH₄) and Wittig reactions to introduce branching. Key steps include:

  • Esterification of 4-methylpentanoic acid with methanol to form methyl 4-methylpentanoate (99% yield).
  • Swern oxidation to generate aldehydes, followed by Wittig reaction with stabilized reagents (85% yield).
  • Catalytic hydrogenation for double bond reduction and ester cleavage (92% yield).
  • Reference : Reaction protocols in emphasize controlled conditions to preserve deuterium integrity .

Q. What analytical techniques are recommended for characterizing the purity and isotopic enrichment of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ²H NMR to confirm deuterium incorporation at the methyl group.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (158.2380 g/mol, ) and isotopic distribution .
  • HPLC : ≥98% purity validation using reverse-phase columns (C18), as standardized in deuterated ester analysis ( ) .

Q. In which research areas is this compound commonly applied as a biochemical tool?

  • Answer : It is used in:

  • Proteasome Inhibition Studies : As a precursor for synthesizing deuterated analogues of Eponemycin, which exhibit anti-angiogenic activity ( ) .
  • Isotopic Labeling : Tracking metabolic pathways or pharmacokinetics due to its stable deuterium atoms () .

Advanced Research Questions

Q. How does the incorporation of deuterium atoms in this compound influence its reactivity in organic synthesis?

  • Methodological Answer : Deuterium introduces kinetic isotope effects (KIE), slowing reaction rates at deuterated sites. For example:

  • Ester Hydrolysis : Deuteration reduces hydrolysis rates in acidic/basic conditions, requiring optimized reaction times ( ).
  • Catalytic Hydrogenation : Deuterated substrates may alter catalyst selectivity (e.g., Pd/C vs. PtO₂), as seen in related syntheses () .

Q. What strategies can mitigate isotopic scrambling during the synthesis of deuterated esters like this compound?

  • Answer :

  • Low-Temperature Reactions : Minimize H/D exchange during esterification (e.g., 0–5°C, ).
  • Anhydrous Conditions : Use molecular sieves to prevent proton exchange via moisture ().
  • Catalyst Screening : Avoid acid catalysts prone to isotopic scrambling; opt for immobilized enzymes ( ) .

Q. How can researchers optimize reaction yields when synthesizing this compound on a milligram scale?

  • Methodological Answer :

  • Microreactor Systems : Enable precise reagent control (e.g., syringe pumps for CD₃OH addition, ).
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track esterification progress ( ).
  • Purification : Centrifugal partition chromatography (CPC) for high-purity isolation ( ) .

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